molecular formula C22H25N5O2 B2646752 4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one CAS No. 1706236-31-8

4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one

Cat. No.: B2646752
CAS No.: 1706236-31-8
M. Wt: 391.475
InChI Key: DCCTVVIOHMKEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically relevant motifs: a 1,2,4-oxadiazole ring and a piperidine core. The 1,2,4-oxadiazole heterocycle is a well-known pharmacophore in the design of bioactive molecules. This scaffold is noted for its metabolic stability and is frequently explored for its potential in developing anticancer agents, as it may inhibit various biological targets such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . Furthermore, the piperidine structural unit is a privileged scaffold in pharmaceuticals, found in a wide range of therapeutic agents. Piperidine-containing compounds are known to exhibit diverse biological activities by interacting with enzymes and receptors, such as serving as dipeptidyl peptidase-IV (DPP-IV) inhibitors or 5-hydroxytryptamine (5-HT2A) receptor ligands . The specific molecular architecture of this compound, which links these features via a butan-1-one chain, makes it a valuable intermediate for researchers investigating structure-activity relationships (SAR), probing novel biological pathways, and screening for new therapeutic candidates. This product is intended for research purposes in laboratory settings only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-phenyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21(10-4-8-17-6-2-1-3-7-17)27-13-5-9-18(16-27)14-20-25-22(26-29-20)19-15-23-11-12-24-19/h1-3,6-7,11-12,15,18H,4-5,8-10,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCTVVIOHMKEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one is a synthetic molecule that incorporates a piperidine moiety and a 1,2,4-oxadiazole ring, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O2C_{22}H_{28}N_{4}O_{2}, with a molecular weight of approximately 380.492 g/mol. Its structure features a phenyl group, a piperidine ring, and a pyrazinyl-substituted oxadiazole, which contributes to its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial activity. For example, studies have reported that certain oxadiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The incorporation of pyrazine and piperidine groups into the structure may enhance this antimicrobial effect due to increased lipophilicity and better membrane penetration.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various oxadiazole derivatives on human cell lines indicates that many compounds are relatively non-toxic. For instance, the most active compounds in related studies showed IC90 values against HEK-293 cells that suggest a favorable safety profile for further development .

Antitubercular Activity

The compound's potential as an antitubercular agent aligns with findings from related oxadiazole derivatives. Molecular docking studies reveal strong binding affinities to key enzymes involved in mycobacterial fatty acid biosynthesis, suggesting mechanisms through which these compounds exert their effects .

Case Study 1: Antimicrobial Efficacy

A study by Dhumal et al. (2021) explored the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. Among these, compounds similar to our target showed promising results against both active and dormant states of Mycobacterium bovis BCG . The most active derivatives exhibited significant inhibition rates compared to standard antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Desai et al. conducted research on pyridine-based 1,3,4-oxadiazole hybrids and found that modifications in the piperidine moiety significantly affected biological activity. Their findings indicated that compounds with specific substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity Type IC50/IC90 Values Target Organism/Cell Line Reference
Antimicrobial1.35 - 2.18 μMMycobacterium tuberculosis
CytotoxicityIC90 > 40 μMHEK-293
AntitubercularIC50 ~ 2 μMMycobacterium bovis BCG

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and pyrazine moieties exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazoles have been reported to show inhibitory effects against various bacterial strains. Studies have demonstrated that the incorporation of the pyrazinyl group enhances the antimicrobial efficacy of these compounds, suggesting that 4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one) may also possess similar properties .

Antioxidant Activity

Compounds with oxadiazole structures have been studied for their antioxidant properties. The presence of electron-donating groups in the molecule can enhance its ability to scavenge free radicals. Preliminary studies indicate that derivatives of this compound may exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Neurological Applications

The piperidine component of the compound suggests potential applications in neurological disorders. Compounds that target muscarinic receptors have been explored for treating conditions such as Alzheimer's disease and schizophrenia. The structural similarity of this compound to known receptor antagonists positions it as a candidate for further investigation in neurological pharmacology .

Case Studies

StudyFindings
Antimicrobial Activity Assessment A study evaluated the antimicrobial effects of various oxadiazole derivatives against E. coli and S. aureus, showing promising results for compounds similar to 4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one) .
Antioxidant Potential Research demonstrated that oxadiazole derivatives exhibited significant DPPH radical scavenging activity, indicating potential as antioxidants .
Neurological Receptor Targeting Investigations into piperidine derivatives revealed their effectiveness as muscarinic receptor antagonists, suggesting that similar compounds could be developed for treating neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a 1,2,4-oxadiazole-piperidine core with several analogues, but substituent variations lead to distinct pharmacological profiles:

Compound Name/ID Molecular Weight Key Substituents Structural Divergence from Target Compound Reference
Target Compound 431.411 Phenylbutanone, pyrazinyl-oxadiazole, piperidine Baseline structure
BJ48720 431.411 3-(Trifluoromethyl)phenylethanone, pyrazinyl-oxadiazole Ethanone vs. butanone; trifluoromethylphenyl vs. phenyl
Compound 5 () Not reported 4-(1H-pyrazol-4-yl)butan-1-one, 4-(trifluoromethyl)phenylpiperazine Piperazine instead of piperidine; pyrazole substituent
MK45 () Not reported Thiophen-2-yl, 3-chloro-5-(trifluoromethyl)pyridinylpiperazine Thiophene vs. phenyl; chloro-trifluoromethylpyridine substituent
I-2 () Not reported 3,5-Bis(trifluoromethyl)benzoyl, ethyl-methylcarboxamide Bis-trifluoromethyl groups; carboxamide terminus
Key Observations:
  • BJ48720 () shares the oxadiazole-piperidine core but replaces phenylbutanone with a trifluoromethylphenylethanone. This substitution likely enhances metabolic stability due to fluorine’s electron-withdrawing effects .
  • Compound 5 () utilizes a piperazine ring instead of piperidine, increasing basicity and solubility. The pyrazole group may offer additional hydrogen-bonding interactions .
  • MK45 () incorporates a thiophene ring and a chloro-trifluoromethylpyridine, which could improve target binding via halogen interactions and altered π-π stacking .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility
  • However, excessive fluorination (e.g., I-2’s bis-trifluoromethyl group) may reduce aqueous solubility .
  • Morpholinoethyl and Piperazine Moieties: Compounds like those in and Compound 5 () use polar groups (e.g., morpholine, piperazine) to counterbalance lipophilicity, enhancing solubility .
Metabolic Stability
  • The target compound’s phenyl group may undergo cytochrome P450-mediated oxidation, whereas BJ48720’s trifluoromethylphenyl group resists such metabolism .
  • Piperazine-containing analogues (e.g., Compound 5) are prone to N-dealkylation, whereas piperidine-based structures (e.g., target compound) may exhibit longer half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.